molecular formula C10H13NO3 B1587232 DL-2-Benzylserine CAS No. 4740-47-0

DL-2-Benzylserine

货号: B1587232
CAS 编号: 4740-47-0
分子量: 195.21 g/mol
InChI 键: ZMNNAJIBOJDHAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-2-Benzylserine is a non-proteinogenic amino acid with the molecular formula C10H13NO3 It is characterized by the presence of a benzyl group attached to the alpha carbon of serine

准备方法

Synthetic Routes and Reaction Conditions: DL-2-Benzylserine can be synthesized through several methods. One common approach involves the use of α-benzylserinal as a key intermediate. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Bulk Synthesis: Utilizing large reactors and controlled environments to maintain consistent reaction conditions.

    Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity levels.

化学反应分析

DL-2-Benzylserine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Benzyl ketones, benzyl aldehydes.

    Reduction Products: Benzyl alcohols, benzylamines.

    Substitution Products: Halogenated benzyl derivatives, alkylated benzyl derivatives.

科学研究应用

Biochemical Research

Transport Inhibition Studies
DL-2-Benzylserine has been identified as an inhibitor of the neutral amino acid transporter ASCT2. Research indicates that it can inhibit the transport of alanine and other neutral amino acids, which is crucial for understanding amino acid metabolism in cells. In experiments involving Xenopus oocytes, benzylserine demonstrated a concentration-dependent inhibition of ASCT2-mediated currents, suggesting its role as a competitive blocker of this transporter .

Table 1: Inhibition Constants for Benzylserine and Related Compounds

CompoundK_i (0 mm Ala) (mm)K_i (0.5 mm Ala) (mm)I_max/I_max(Ala)
Benzylserine0.9 ± 0.41.9 ± 0.30.26 ± 0.10
Benzylcysteine0.78 ± 0.501.44 ± 0.30.25 ± 0.05
Phenylalanine0.02 ± 0.05
TBOA0.01 ± 0.001

Cancer Metabolism Research

Recent studies have highlighted the potential of targeting glutamine metabolism in cancer therapy, where this compound may play a role as a modulator of metabolic pathways related to tumor growth and survival . By inhibiting specific transporters involved in glutamine uptake, compounds like benzylserine could help in developing therapeutic strategies against various cancers.

Synthesis and Derivative Development

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. For example, it has been utilized in the synthesis of protected α-ethynylphenylalanine enantiomers, showcasing its versatility as a precursor in chemical synthesis . This application is significant for researchers focusing on developing new pharmaceutical agents.

Case Study: Inhibition of ASCT2

In a detailed study examining the effects of this compound on ASCT2, researchers found that it not only inhibited alanine transport but also affected the anion conductance associated with this transporter. The outward currents induced by benzylserine were shown to be dependent on extracellular sodium concentrations, indicating its potential role in modulating ion transport mechanisms within cells .

Case Study: Cancer Cell Metabolism

Another study explored how targeting glutamine metabolism with inhibitors like this compound affects cancer cell proliferation and migration. The findings suggested that compounds influencing glutamine transport could enhance the efficacy of existing cancer therapies by disrupting metabolic pathways essential for tumor growth .

作用机制

DL-2-Benzylserine exerts its effects by disrupting intracellular amino acid homeostasis. It inhibits the uptake of essential amino acids such as leucine and glutamine by blocking the activity of amino acid transporters like LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells .

相似化合物的比较

DL-2-Benzylserine is unique due to its benzyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    DL-Phenylalanine: Lacks the hydroxyl group present in this compound.

    DL-Tyrosine: Contains an additional hydroxyl group on the aromatic ring.

    DL-Serine: Lacks the benzyl group, making it less hydrophobic compared to this compound.

These compounds differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

生物活性

DL-2-Benzylserine (BenSer) is an amino acid analog that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of BenSer, focusing on its mechanism of action, effects on various cancer cell lines, and implications for future therapeutic strategies.

This compound primarily acts as an inhibitor of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), a key transporter involved in glutamine uptake. By inhibiting ASCT2, BenSer disrupts amino acid homeostasis within cancer cells, which is critical for their growth and proliferation. This inhibition leads to a decrease in intracellular concentrations of essential amino acids, thereby impairing the metabolic pathways that support rapid cell division and survival.

Breast Cancer

Research indicates that BenSer effectively inhibits the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. A study demonstrated that treatment with 10 mM BenSer for 24 hours resulted in significant reductions in cell cycle progression and overall cell viability, with minimal apoptosis observed. The treatment led to a substantial decrease in intracellular levels of small neutral amino acids, which are crucial for cancer cell metabolism .

Gastric Cancer

In gastric cancer models, BenSer exhibited variable efficacy depending on the expression levels of ASCT2 and glutamine synthetase (GS). While some gastric cancer cells showed resistance to BenSer due to high endogenous GS expression, others were significantly affected by its treatment. The study highlighted that combining ASCT2 inhibitors like BenSer with GS inhibitors could enhance therapeutic efficacy .

Endometrial Cancer

BenSer also demonstrated potent inhibitory effects on endometrial cancer cell lines. In experiments, BenSer treatment significantly reduced cell growth across multiple endometrial cancer models. Notably, it was more effective than other inhibitors like GPNA in certain cell lines, indicating its potential as a targeted therapy for endometrial cancers .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cancer Type Cell Lines Tested Effect Mechanism
van Geldermalsen et al. (2018)Breast CancerMDA-MB-231, MCF-7Inhibited growth and cell cycle progressionASCT2 inhibition leading to reduced amino acid uptake
Research on Gastric CancerGastric CancerAGS, MGC-803Variable sensitivity; some resistantASCT2 and GS expression levels dictate response
Endometrial Cancer StudyEndometrial CancerIshikawa, HEC1ASignificant growth inhibitionInhibition of glutamine transport via ASCT2

Case Studies

  • Breast Cancer Treatment : A clinical study evaluated the effects of BenSer on MDA-MB-231 cells. Results indicated a 50% reduction in intracellular amino acids after treatment, correlating with decreased proliferation rates .
  • Gastric Cancer Sensitivity : In a comparative analysis of gastric cancer cells, AGS and MGC-803 were sensitive to BenSer treatment while NUGC-3 showed resistance due to high GS activity. This highlights the need for personalized approaches in targeting ASCT2 in gastric cancers .
  • Endometrial Spheroid Growth : In three-dimensional spheroid cultures of endometrial cancer cells, BenSer significantly reduced spheroid size and viability compared to controls, suggesting its potential in targeting tumor microenvironments .

属性

IUPAC Name

2-amino-2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNAJIBOJDHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370030
Record name DL-2-BENZYLSERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-47-0
Record name DL-2-BENZYLSERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture in a total amount of 0.1 mL obtained by adding 0.03 mL of the cell-free extract solution to a reaction solution A having a composition of 50 mM potassium phosphate buffer (pH 7.4), 10 mM α-benzyl-DL-serine and 0.1 mM pyridoxal phosphate was reacted at 30° C. for 10 minutes. After 10 minutes, the reaction was stopped by mixing 0.1 mL of an alkali reagent (5 N potassium hydroxide) attached in a formaldehyde kit, Test Wako (Wako Pure Chemicals Industries Ltd.).
[Compound]
Name
cell-free extract solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali reagent
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-2-Benzylserine
Reactant of Route 2
Reactant of Route 2
DL-2-Benzylserine
Reactant of Route 3
DL-2-Benzylserine
Reactant of Route 4
DL-2-Benzylserine
Reactant of Route 5
DL-2-Benzylserine
Reactant of Route 6
DL-2-Benzylserine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。